1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone
Description
Historical Development of Indole-Sulfonamide Derivatives
The integration of indole and sulfonamide motifs into hybrid pharmacophores represents a pivotal advancement in medicinal chemistry. Sulfonamides, first recognized for their antibacterial properties with the discovery of Prontosil in 1932, laid the foundation for synthetic chemotherapeutic agents. Prontosil’s metabolite, sulfanilamide, demonstrated broad-spectrum antimicrobial activity, prompting extensive structural derivatization to enhance efficacy and reduce toxicity. By the mid-20th century, sulfonamides diversified beyond antibiotics, emerging as key scaffolds for carbonic anhydrase (CA) inhibitors, diuretics, and antidiabetic agents.
Indole, a bicyclic aromatic heterocycle, gained prominence due to its prevalence in natural products (e.g., serotonin, tryptophan) and its versatile bioactivity profile. Early work on indole-sulfonamide hybrids focused on optimizing antibacterial and antifungal properties, but recent decades have shifted toward targeting human enzymes such as CA isoforms. For instance, Singh et al. (2022) synthesized indole-3-sulfonamide ureido derivatives, identifying compound 6l as a selective inhibitor of human CA II (hCA II) with a K~i~ of 7.7 µM. Subsequent studies expanded this approach, incorporating heteroaryl groups to improve isoform selectivity, particularly against tumor-associated hCA IX and XII. These innovations underscore the evolutionary trajectory of indole-sulfonamides from antimicrobials to precision anticancer agents.
Significance in Medicinal Chemistry Research
Indole-sulfonamide hybrids occupy a critical niche in drug discovery due to their dual capacity for target modulation and pharmacokinetic optimization. The indole core’s planar structure facilitates π-π stacking interactions with enzyme active sites, while the sulfonamide moiety acts as a zinc-binding group (ZBG) in CA inhibition. This synergy is exemplified by compounds such as 6i and 6u , which exhibit nanomolar affinity for hCA IX (K~i~ = 4.06–7.09 µM) while sparing off-target isoforms.
Beyond CA inhibition, indole-sulfonamides demonstrate antimitotic activity by disrupting tubulin polymerization. Vicente-Blázquez et al. (2021) reported derivatives with submicromolar IC~50~ values against HeLa cells, attributing efficacy to colchicine-site binding and apoptosis induction. The structural flexibility of these hybrids allows for tailored substitutions—such as azepane rings or naphthalene extensions—to enhance solubility, blood-brain barrier penetration, or tumor selectivity. For example, methylated sulfonamides exhibit superior potency compared to polar analogs, highlighting the role of hydrophobic interactions in target engagement.
Table 1: Inhibitory Activities of Representative Indole-Sulfonamide Hybrids
| Compound | Target Isoform | K~i~ (µM) | Selectivity Ratio (IX/I, IX/II) | Reference |
|---|---|---|---|---|
| 6l | hCA II | 7.7 | 1.2 (II/IX) | |
| 6i | hCA IX | 4.15 | >24 (IX/I) | |
| Sulfonamidoindole | hCA XII | <0.01 | >100 (XII/II) |
Overview of Azepane-Indole-Sulfonyl Hybrid Compounds
The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone exemplifies modern strategies in hybrid drug design. Its structure integrates three pharmacophoric elements:
- Indole-Sulfonyl Core : The 3-sulfonamide-substituted indole serves as a ZBG for CA inhibition, while the naphthalenylmethyl group enhances hydrophobic interactions with enzyme subpockets.
- Azepane Moiety : The seven-membered azepane ring likely improves metabolic stability and membrane permeability compared to smaller heterocycles.
- Ketone Linker : The ethanone spacer balances conformational flexibility and rigidity, optimizing binding entropy.
Although direct data on this compound are limited, analogous hybrids provide mechanistic insights. For instance, methylated sulfonamides with similar steric bulk exhibit K~i~ values below 10 nM against hCA XII, suggesting potent activity. Molecular modeling predicts that the naphthalene extension engages in van der Waals interactions with hCA IX’s hydrophobic wall, while the azepane nitrogen forms hydrogen bonds with Thr~200~. Further structural optimization could involve polar substituents (e.g., cyano groups) to enhance solubility without compromising potency.
Structural Comparison to Clinical Candidates
| Feature | T138067 (Clinical) | Target Compound |
|---|---|---|
| Core Structure | Indole-sulfonamide | Indole-sulfonamide |
| Substituent at C3 | Pentafluorophenyl | Naphthalenylmethyl |
| Nitrogen Heterocycle | Piperidine | Azepane |
| Tubulin Inhibition IC~50~ | 0.8 nM | Not reported |
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)33(31,32)20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXYYUBUOCLWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Azepan moiety : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Indole derivative : Known for various biological activities, particularly as COX inhibitors.
- Naphthalene sulfonyl group : This moiety is often associated with enhanced solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole structure is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Additionally, the azepan ring may enhance binding affinity to target proteins due to its structural flexibility.
Anti-inflammatory Activity
Research has shown that compounds similar to 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone exhibit significant anti-inflammatory effects. Studies involving molecular docking simulations have indicated that these compounds can effectively bind to the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators.
Analgesic Effects
In vivo studies have demonstrated that derivatives of this compound possess analgesic properties. For instance, a related indole derivative was found to exhibit strong analgesic activity, suggesting that this compound may similarly alleviate pain through its action on COX pathways or other pain-related receptors.
Synthesis and Evaluation
A study synthesized various indole derivatives and evaluated their biological properties. Among them, compounds similar to 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone showed promising results as COX inhibitors with IC50 values indicating effective inhibition of COX enzymes .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| D7 | 3.5 | Strong anti-inflammatory |
| D8 | 4.2 | Moderate analgesic |
Molecular Docking Studies
Molecular docking studies have indicated favorable binding interactions between the compound and COX enzymes. The binding affinity was assessed using software tools that simulate ligand-receptor interactions, confirming the potential efficacy of this compound as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Functional Group Impact on Properties
(a) Sulfonyl vs. Triazole Substituents
- The target compound’s sulfonyl group (C₃-SO₂-) enhances polarity and hydrogen-bonding capacity compared to triazole-containing analogues like 2dag . This may improve solubility in polar solvents but reduce membrane permeability.
- Triazole derivatives (e.g., 2dag, 2dah) exhibit higher synthetic yields (88–99%) due to click chemistry efficiency, whereas sulfonyl-linked compounds often require multi-step sulfonation .
(b) Naphthalene vs. Aryl Substituents
- This contrasts with smaller aryl groups (e.g., methoxyphenyl in 2dag) .
- JWH-018 and JWH-019 feature naphthoyl groups directly bonded to indole, optimizing cannabinoid receptor binding but lacking the sulfonyl-azepane moiety .
(c) Azepane vs. Alkyl Chains
- The azepane ring in the target compound introduces conformational flexibility and basicity, which may improve solubility in physiological conditions compared to linear alkyl chains (e.g., pentyl in JWH-018) .
Key Observations:
- Receptor Targeting: JWH-018’s naphthoylindole structure is critical for cannabinoid receptor binding, while the target compound’s sulfonyl group may redirect activity toward other targets (e.g., kinases or sulfotransferases) .
- Synthetic Challenges : Sulfonyl-linked compounds often require harsh conditions (e.g., SO₃H or chlorosulfonic acid), whereas triazole derivatives benefit from milder click chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
